An In-depth Technical Guide to 2-Pentyl-1,3-thiazolidine-4-carboxylic acid (CAS 69588-05-2)
An In-depth Technical Guide to 2-Pentyl-1,3-thiazolidine-4-carboxylic acid (CAS 69588-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid (CAS 69588-05-2), a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, physicochemical properties, and established biological activities of this molecule, with a particular focus on its role as a prodrug of L-cysteine and its demonstrated hepatoprotective effects. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity in a preclinical model of acetaminophen-induced liver injury are provided. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of thiazolidine-4-carboxylic acid derivatives.
Introduction
Thiazolidine-4-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] These compounds are structurally analogous to proline and can be readily synthesized, often through the condensation of L-cysteine with an aldehyde or ketone.[2] The thiazolidine scaffold is a key feature in a variety of biologically active molecules and has been associated with a wide range of pharmacological activities, including antioxidant, anticancer, and antiviral properties.[3]
One particularly interesting application of 2-substituted thiazolidine-4(R)-carboxylic acids is their function as prodrugs of L-cysteine. L-cysteine is a crucial precursor to the endogenous antioxidant glutathione (GSH), which plays a vital role in protecting cells from oxidative damage. The targeted delivery of L-cysteine to specific tissues can therefore be a valuable therapeutic strategy. 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, the subject of this guide, has been investigated for its potential in this capacity, specifically for its ability to protect against drug-induced hepatotoxicity.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 69588-05-2 | N/A |
| Molecular Formula | C₉H₁₇NO₂S | N/A |
| Molecular Weight | 203.30 g/mol | N/A |
| SMILES | O=C(C1NC(CCCCC)SC1)O | N/A |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | N/A |
| logP | 1.6824 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 5 | N/A |
Synthesis
The synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is achieved through the nucleophilic cyclization of L-cysteine with hexanal (also known as pentyl aldehyde). This reaction is a general and straightforward method for the preparation of 2-substituted thiazolidine-4-carboxylic acids.[2]
Reaction Mechanism
The synthesis proceeds via a condensation reaction between the amino group of L-cysteine and the carbonyl group of hexanal, followed by an intramolecular cyclization involving the thiol group.
Caption: General reaction scheme for the synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid.
Experimental Protocol
The following is a general protocol for the synthesis of 2-alkyl-thiazolidine-4-carboxylic acids, adapted for the specific synthesis of the 2-pentyl derivative.
Materials:
-
L-cysteine
-
Hexanal
-
Aqueous ethanol (or another suitable solvent system)
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., methanol)
Procedure:
-
Dissolve L-cysteine in an aqueous solution.
-
Add hexanal to the L-cysteine solution. The molar ratio of L-cysteine to hexanal should be optimized, but a 1:1 ratio is a common starting point.
-
Stir the reaction mixture at room temperature. The reaction time can vary, and it is advisable to monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[5]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1760-1690 cm⁻¹.[9] The C-O stretching vibration is also observable between 1320-1210 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The carboxylic acid proton (O-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Protons on the carbon alpha to the carbonyl group usually resonate between 2.0-2.5 ppm. The protons of the pentyl chain will appear in the upfield region, and the protons on the thiazolidine ring will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 170-185 ppm.[8] The carbons of the pentyl chain and the thiazolidine ring will have distinct signals in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it may be weak. Common fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[10]
Biological Activity and Mechanism of Action
Hepatoprotective Effects
2-(RS)-n-Pentylthiazolidine-4(R)-carboxylic acid has been shown to be effective in protecting mice against the hepatotoxicity induced by an overdose of acetaminophen.[4] In a study by Nagasawa et al. (1984), this compound was found to be nearly equipotent to 2(RS)-methyl- and 2(RS)-n-propylthiazolidine-4(R)-carboxylic acids in its protective effect, based on the number of surviving animals at 48 hours and histological evaluation of liver damage.[4]
Mechanism of Action: L-cysteine Prodrug
The protective effect of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is attributed to its role as a prodrug of L-cysteine.[4] It is proposed that the thiazolidine ring undergoes nonenzymatic opening in vivo, followed by solvolysis, to release L-cysteine.[4] This released L-cysteine can then be utilized for the synthesis of glutathione (GSH), a critical antioxidant that is depleted during acetaminophen overdose. The replenishment of hepatic GSH levels is a key mechanism for mitigating the toxic effects of the reactive acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Caption: Proposed mechanism of hepatoprotection by 2-Pentyl-1,3-thiazolidine-4-carboxylic acid.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity Model
The following is a generalized protocol for inducing and evaluating hepatotoxicity in a murine model, based on established methods. For the specific parameters used in the study of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, it is essential to consult the original publication by Nagasawa et al. (1984).[4]
Materials:
-
Mice (specific strain, age, and weight should be standardized)
-
Acetaminophen (APAP) solution
-
2-Pentyl-1,3-thiazolidine-4-carboxylic acid solution
-
Vehicle control solution
-
Animal handling and dosing equipment
-
Equipment for blood collection and tissue harvesting
-
Histology supplies and microscope
-
Kits for biochemical assays (e.g., ALT, AST)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for a specified period before the experiment.
-
Dosing:
-
Administer a hepatotoxic dose of acetaminophen to the mice. The dose and route of administration (e.g., intraperitoneal injection) should be based on established protocols.
-
Administer the test compound (2-Pentyl-1,3-thiazolidine-4-carboxylic acid) or vehicle control at a predetermined time relative to the acetaminophen administration (e.g., before or after).
-
-
Monitoring: Observe the animals for clinical signs of toxicity and mortality over a set period (e.g., 48 hours).
-
Sample Collection: At the end of the observation period, collect blood samples for the analysis of liver enzymes (e.g., ALT, AST).
-
Histopathology: Euthanize the animals and harvest the livers for histological examination. Tissues are typically fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of liver necrosis and other pathological changes.
Caption: General experimental workflow for the in vivo evaluation of hepatoprotective agents.
Conclusion
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a promising molecule with demonstrated hepatoprotective activity. Its function as a prodrug of L-cysteine provides a clear and rational mechanism for its therapeutic potential. This technical guide has provided an in-depth overview of its synthesis, characterization, and biological evaluation. Further research into this and related compounds could lead to the development of novel therapies for drug-induced liver injury and other conditions related to oxidative stress.
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